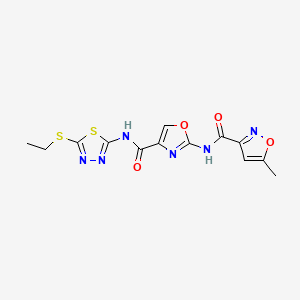

N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

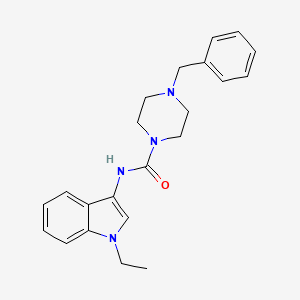

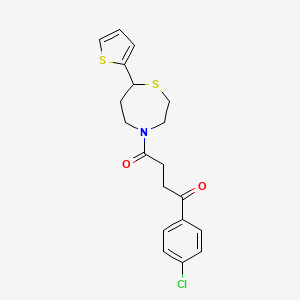

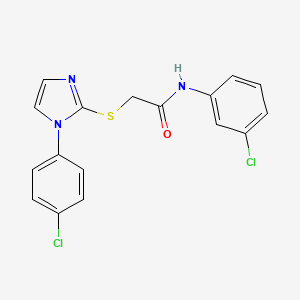

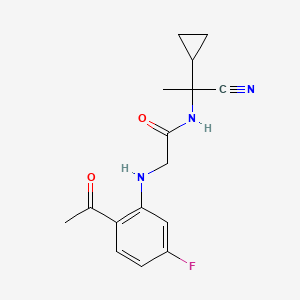

N-(4-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O4S2 and its molecular weight is 380.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

- The regioselective synthesis of thiazole-5-carboxamides and ethyl thiazole-4-carboxylates demonstrates the utility of these compounds in creating diverse chemical structures. This approach leverages base-induced cyclization and highlights the versatility of isocyanide reactivity in synthesis without the need for catalysts, pointing towards applications in drug discovery and material science (Singh et al., 2022).

Antimicrobial and Antifungal Activities

- Microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties investigated their biological activities, revealing some compounds with moderate antimicrobial activity against test microorganisms. This suggests potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Potential

- The creation of novel thiazolylcarboxamide derivatives and their evaluation against various bacterial and fungal strains indicate their potential as leads for antibacterial and antifungal therapies. Their structural analysis through X-ray and their biological activity suggest a role in designing new antitumor drugs (Wazalwar et al., 2019).

Synthetic Methodologies

- Novel synthetic routes to thiazole and thiadiazole derivatives were explored, emphasizing the importance of these scaffolds in medicinal chemistry for their anticancer properties. This research underlines the compound's relevance in synthesizing pharmacologically active molecules (Gomha et al., 2017).

Mechanism of Action

Target of Action

It is known that compounds containing theoxazole and thiadiazole moieties have a broad range of biological activities . They are known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, contributing to their broad range of biological activities .

Pharmacokinetics

One compound with a similar structure, hsgn-238, showed an outstanding ability to permeate across the gastrointestinal tract, indicating it would have a high systemic absorption if used as a therapeutic .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that the formation of different crystal solvates and polymorphs of similar compounds can depend on the nature of the solvents and the crystallization conditions .

Properties

IUPAC Name |

N-[4-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4S2/c1-3-24-13-18-17-12(25-13)16-10(21)8-5-22-11(14-8)15-9(20)7-4-6(2)23-19-7/h4-5H,3H2,1-2H3,(H,14,15,20)(H,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOOJQMVDMQGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)

![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)